[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Amine-Reactive, None-Activated fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.
Brand Name:
Vulcanchem
CAS No.:
180144-68-7
VCID:
VC0149040
InChI:
InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(18-11-16(26(30)31)7-8-17(18)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
SMILES:
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)O)C(=O)O.[Cl-]
Molecular Formula:
C27H27ClN2O5
Molecular Weight:
494.97
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
CAS No.: 180144-68-7
Cat. No.: VC0149040
Molecular Formula: C27H27ClN2O5
Molecular Weight: 494.97
* For research use only. Not for human or veterinary use.
Specification
| Description | Amine-Reactive, None-Activated fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser. |
|---|---|
| CAS No. | 180144-68-7 |
| Molecular Formula | C27H27ClN2O5 |
| Molecular Weight | 494.97 |
| IUPAC Name | [9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |
| Standard InChI | InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(18-11-16(26(30)31)7-8-17(18)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H |
| SMILES | CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)O)C(=O)O.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator